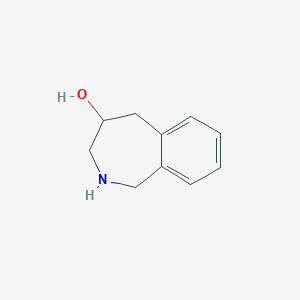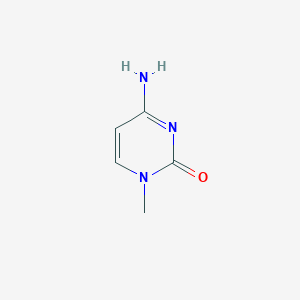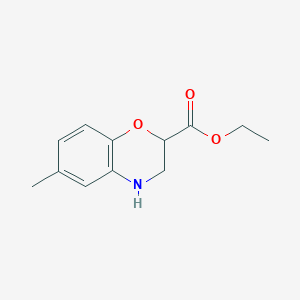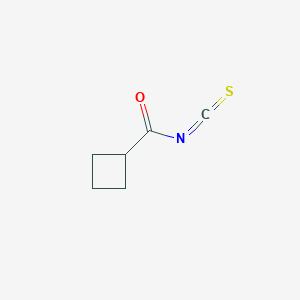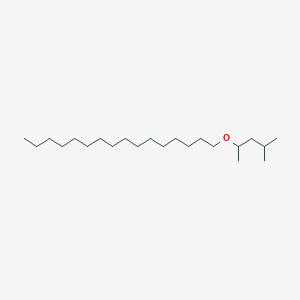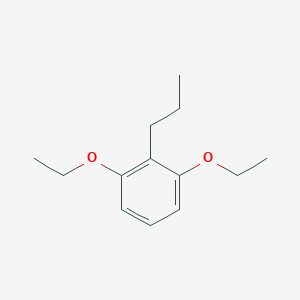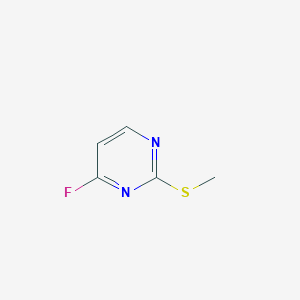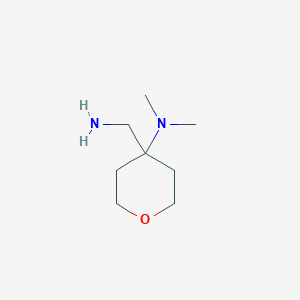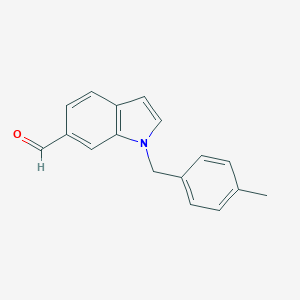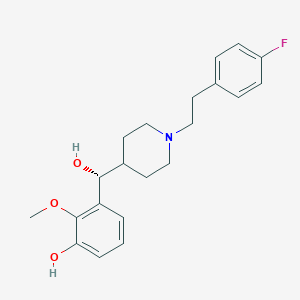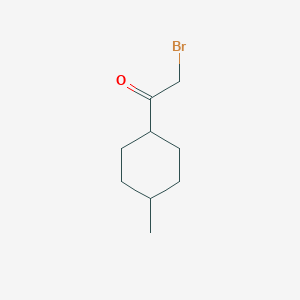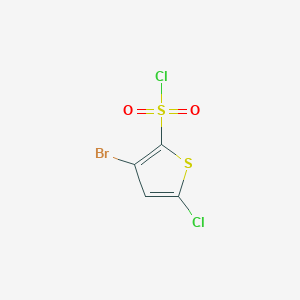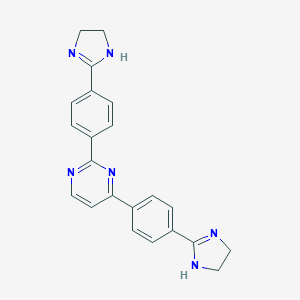
2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine is a complex organic compound that features a pyrimidine core substituted with two phenyl groups, each bearing a 4,5-dihydro-1H-imidazol-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4,5-dihydro-1H-imidazole intermediates, which are then coupled with a pyrimidine derivative under specific reaction conditions.
-
Preparation of 4,5-dihydro-1H-imidazole intermediates
- The imidazole intermediates can be synthesized by reacting appropriate aldehydes with diamines under acidic or basic conditions.
- For example, the reaction of benzaldehyde with ethylenediamine in the presence of an acid catalyst can yield the desired imidazole intermediate.
-
Coupling with pyrimidine derivative
- The imidazole intermediates are then reacted with a pyrimidine derivative, such as 2,4-dichloropyrimidine, under basic conditions.
- The reaction typically involves the use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine can undergo various chemical reactions, including:
-
Oxidation
- The imidazole moieties can be oxidized to form imidazolium salts.
- Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction
- The compound can be reduced to form dihydro derivatives.
- Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
-
Substitution
- The pyrimidine core can undergo nucleophilic substitution reactions.
- Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Imidazolium salts.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine has several scientific research applications:
-
Medicinal Chemistry
- The compound’s imidazole moieties can interact with biological targets, making it a potential candidate for drug development.
- It has shown promise in the development of anticancer and antimicrobial agents.
-
Materials Science
- The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes.
- Its unique structure allows for the formation of materials with specific electronic and optical properties.
-
Biological Research
- The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
- Its ability to bind to DNA and proteins makes it useful in biochemical assays.
-
Industrial Applications
- The compound can be used in the development of catalysts for chemical reactions.
- Its stability and reactivity make it suitable for use in various industrial processes.
作用机制
The mechanism of action of 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine involves its interaction with molecular targets such as enzymes, DNA, and proteins. The imidazole moieties can form hydrogen bonds and coordinate with metal ions, facilitating various biochemical processes.
-
Molecular Targets
- Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
- DNA: The compound can intercalate into DNA, affecting its replication and transcription.
- Proteins: The compound can bind to proteins, altering their structure and function.
-
Pathways Involved
- The compound can modulate signaling pathways by interacting with key proteins and enzymes.
- It can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species.
相似化合物的比较
2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine can be compared with other similar compounds, such as:
-
2,4-Bis(4-(1H-imidazol-2-yl)phenyl)-pyrimidine
- This compound lacks the dihydro moiety, which may affect its reactivity and biological activity.
-
2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-triazine
- This compound has a triazine core instead of a pyrimidine core, which may influence its chemical properties and applications.
-
2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-quinazoline
- This compound has a quinazoline core, which may result in different biological activities and mechanisms of action.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, materials science, and biological research. Further studies are needed to fully explore its capabilities and applications.
属性
IUPAC Name |
2,4-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-3-16(20-24-11-12-25-20)4-2-15(1)19-9-10-23-22(28-19)18-7-5-17(6-8-18)21-26-13-14-27-21/h1-10H,11-14H2,(H,24,25)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGQNTSGTQJBLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166915 |
Source


|
| Record name | 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160522-88-3 |
Source


|
| Record name | 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160522883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
